molecular formula C17H14F2N2O4 B2580315 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 2034236-89-8

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2580315
CAS No.: 2034236-89-8
M. Wt: 348.306
InChI Key: CMRGGILTDOGSJI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a hydroxyethyl group substituted with two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced through a reaction between a suitable epoxide and a nucleophile.

    Coupling with Difluorophenyl Isocyanate: The hydroxyethyl intermediate is then reacted with 2,6-difluorophenyl isocyanate under controlled conditions to form the urea linkage.

    Introduction of Furan Rings: The furan rings can be introduced through a series of substitution reactions, often involving furan derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the furan rings or the urea moiety.

    Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the furan rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-hydroxyethyl]urea: Lacks one furan ring, potentially altering its chemical and biological properties.

    1-(2,6-Difluorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea: Similar structure but with different substitution pattern on the furan ring.

    1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-methoxyethyl]urea: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

Uniqueness

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual furan substitution and hydroxyethyl group make it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4/c18-12-3-1-4-13(19)15(12)21-16(22)20-10-17(23,11-6-8-24-9-11)14-5-2-7-25-14/h1-9,23H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRGGILTDOGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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